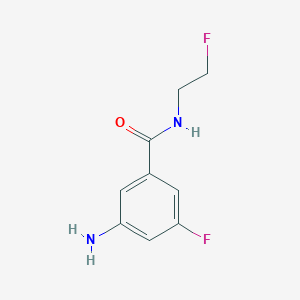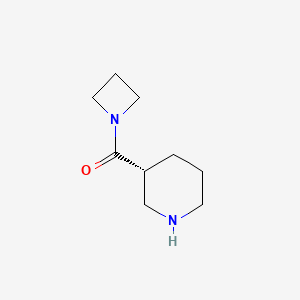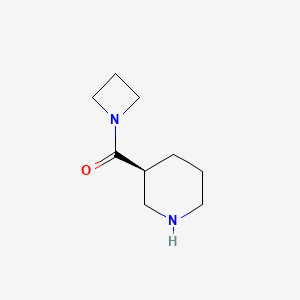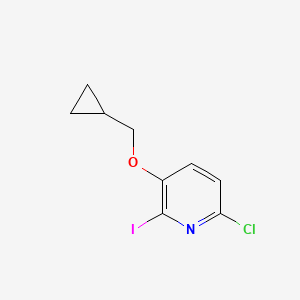
2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine
Descripción general
Descripción
2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H9ClF2N2 . It belongs to the class of pyridine derivatives and contains a chlorine atom, two fluorine atoms, and a pyrrolidine ring. This compound exhibits interesting properties and has potential applications in various fields.
Synthesis Analysis
The synthesis of 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine involves several steps. While I don’t have access to specific papers, the general synthetic route may include chlorination of a precursor pyridine compound followed by introduction of the difluoropyrrolidine moiety. Researchers have likely optimized reaction conditions, reagents, and purification methods to achieve high yields.
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine consists of a pyridine ring substituted at positions 2 and 6. The chlorine atom is attached to position 2, while the 3,3-difluoropyrrolidine group is linked to position 6. The presence of fluorine atoms enhances the compound’s lipophilicity and influences its pharmacological properties.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers may explore its reactivity with different nucleophiles, electrophiles, and metal catalysts to synthesize novel derivatives.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 218.63 g/mol.
- Appearance : Likely a white to off-white powder.
- Solubility : Solubility in various solvents should be investigated.
- Melting Point : Experimental determination required.
- Boiling Point : Experimental determination required.
Aplicaciones Científicas De Investigación
Halogen Shuffling and Electrophilic Substitutions
2-Chloro-6-(trifluoromethyl)pyridine, a closely related compound to 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, demonstrates significant potential in halogen shuffling and site-selective electrophilic substitutions. It can be transformed into various derivatives through halogen/metal exchange and electrophilic trapping, offering diverse applications in chemical synthesis (Mongin et al., 1998).
Antimicrobial Activities and DNA Interaction
The antimicrobial properties of 2-Chloro-6-(trifluoromethyl)pyridine have been explored, along with its interaction with DNA. These features highlight its potential in pharmaceutical and biochemical research, specifically in developing new antimicrobial agents (Evecen et al., 2017).
Synthesis of Pesticides
Compounds similar to 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, such as 2,3-Dichloro-5-trifluoromethyl pyridine, are extensively used in synthesizing pesticides. Their chemical properties make them suitable intermediates in creating effective agrochemicals (Lu Xin-xin, 2006).
Fungicide Development
Derivatives of 2-Chloro-6-(trifluoromethyl)pyridine, like Fluazinam, have shown effectiveness as fungicides. Their molecular structure enables the formation of compounds useful in agricultural pest control (Youngeun Jeon et al., 2013).
Synthesis of Complexes and Catalysis
2,6-Dipyrazolylpyridine derivatives, structurally related to 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, have been utilized in synthesizing multi-functional spin-crossover switches, emissive f-element podand centres in biomedical sensors, and catalysis (Halcrow, 2014).
Safety And Hazards
Researchers must exercise caution when handling this compound due to its potential hazards:
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Flammability : Investigate its flammability and stability.
- Environmental Impact : Consider its environmental persistence and impact.
Direcciones Futuras
Future research directions for 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine include:
- Biological Activity : Explore its pharmacological effects, receptor interactions, and potential therapeutic applications.
- Derivatives : Synthesize analogs with modified substituents to enhance specific properties.
- Formulation : Investigate formulation strategies for drug delivery or other applications.
Propiedades
IUPAC Name |
2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2/c10-7-2-1-3-8(13-7)14-5-4-9(11,12)6-14/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNFQGCCNUHTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B1415537.png)

![1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1415540.png)
![1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1415541.png)


![2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415544.png)



